(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a compound recognized for its applications in organic synthesis and medicinal chemistry. It is classified under the Chemical Abstracts Service with the registry number 862273-27-6. This compound is notable for its structural features, which include a cyclopropane ring and an amino group, making it a valuable intermediate in various chemical reactions.
This compound is listed in several chemical databases, including PubChem and ChemSpider, and is classified under various chemical registries such as the European Chemicals Agency (ECHA) and the Chemical Abstracts Service (CAS). The classification indicates its use primarily as a chemical intermediate, which can be pivotal in synthesizing more complex molecules or pharmaceuticals .
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, pressure), and yields are crucial for replicating the synthesis in a laboratory setting.
The molecular structure of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate can be represented as follows:
The structure includes:
The compound's structural data can be further analyzed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate participates in various chemical reactions:
Technical details about reaction conditions (catalysts, solvents) and mechanisms are essential for understanding its reactivity.
The mechanism of action for this compound primarily involves its reactivity as an electrophile or nucleophile in synthetic pathways. For instance:
Data from kinetic studies could provide insights into the rates of these reactions and their dependence on various factors such as temperature and concentration.
Relevant data from analytical methods such as High-Performance Liquid Chromatography (HPLC) could help quantify these properties further.
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate finds applications in:
Understanding its applications helps highlight its significance in both industrial chemistry and research environments .
Enzymatic desymmetrization has emerged as a pivotal strategy for the asymmetric synthesis of chiral cyclopropane derivatives, particularly for the production of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (VCPA-Ts). This compound serves as a critical intermediate for hepatitis C virus (HCV) protease inhibitors like Asunaprevir, where stereochemical precision is essential for pharmacological activity [2] [5]. The enzymatic approach leverages the inherent selectivity of biocatalysts to transform prochiral or symmetric precursors into enantiomerically enriched products, achieving theoretical yields of 100%—a significant advantage over kinetic resolutions that inherently cap yields at 50% [4].
The p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) serves as the foundational biocatalyst for VCPA-Ts synthesis. Wild-type PNBE3027 demonstrates moderate enantioselectivity (>90% ee) in the desymmetrization of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE), yielding the monoester intermediate (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) [2] [5]. This transformation is pivotal, as VCPME is subsequently converted to VCPA-Ts through established chemical steps. The wild-type enzyme, however, exhibits suboptimal enantioselectivity for industrial-scale production, necessitating protein engineering to enhance stereochemical control. Initial screens of ~500 microbial strains identified PNBE3027 as a promising candidate due to its native preference for the desired (1S,2S)-VCPME enantiomer [5].
Rational engineering of PNBE3027 focused on residues within its substrate-binding pocket (L70, L270, L273, L313) to optimize steric and electronic interactions with the VCPDE substrate. Homology modeling revealed these residues critically influence substrate orientation during catalysis. A combinatorial mutagenesis approach generated a library of variants, with the quadruple mutant L70D/L270Q/L273R/L313M emerging as optimal. This variant achieved a remarkable 98.9% enantiomeric excess (ee) for (1S,2S)-VCPME—an 8.9% improvement over wild-type PNBE3027 [2] [5]. Key mechanistic insights include:
Table 1: Mutational Effects on PNBE3027 Enantioselectivity
Variant | Mutations | ee (%) | Relative Activity (%) |
---|---|---|---|
Wild-type | None | 90.0 | 100 |
Single Mutant | L70D | 92.5 | 85 |
Triple Mutant | L70D/L270Q/L273R | 96.8 | 78 |
Quadruple Mutant | L70D/L270Q/L273R/L313M | 98.9 | 70 |
The engineered enzyme maintains functional stability under process conditions, enabling its application in preparative-scale synthesis [2] [5].
The synthesis of VCPA-Ts hinges on efficient access to (1S,2S)-VCPME, where biocatalytic desymmetrization offers superior stereocontrol compared to traditional chemical methods.
VCPDE serves as the ideal prochiral substrate for enzymatic desymmetrization due to its symmetric malonate architecture. The prochirality of its two ester groups enables esterases to selectively hydrolyze one enantiomeric face, generating the chiral monoacid VCPME without classical resolution steps. PNBE3027 catalyzes the enantioselective hydrolysis of one ethyl ester group in VCPDE, producing (1S,2S)-VCPME with high optical purity [2] [5]. The reaction proceeds under mild aqueous conditions (pH 7.0–8.0, 25–30°C), minimizing epimerization or decomposition risks associated with chemically synthesized intermediates. This step exemplifies the broader principle of meso-desymmetrization, where symmetric precursors are transformed into chiral products with theoretical 100% yields [4].
Table 2: Enzymatic Desymmetrization of VCPDE
Parameter | Value |
---|---|
Substrate | VCPDE |
Product | (1S,2S)-VCPME |
Biocatalyst | PNBE3027 (Quadruple Mutant) |
ee | 98.9% |
Conversion | >99% |
Reaction Medium | Aqueous buffer (pH 7.5) |
Temperature | 30°C |
Preparative-scale production (hundreds of grams) of (1S,2S)-VCPME using the quadruple-mutant PNBE3027 validates its industrial viability. Key scalability enhancements include:
Traditional chemical synthesis of VCPA-Ts relies on multi-step sequences involving chiral auxiliaries or transition-metal catalysis, which suffer from intrinsic limitations:
In contrast, the enzymatic desymmetrization route demonstrates compelling advantages:
Table 3: Efficiency Comparison of VCPA-Ts Synthesis Routes
Parameter | Chemical Resolution | Asymmetric Hydrogenation | Enzymatic Desymmetrization |
---|---|---|---|
Steps to Intermediate | 8 | 5 | 1 |
Theoretical Yield | ≤50% | 85–90% | 100% |
ee | >99% | 95–98% | 98.9% |
Catalyst Loading | Stoichiometric | 0.5–1.0 mol% | 2–5 wt% (enzyme) |
Solvent System | Organic (toluene/hexane) | Organic (MeOH/CH₂Cl₂) | Aqueous buffer |
E-Factor | 35–50 | 15–20 | <10 |
The quadruple-mutant PNBE3027 exemplifies how structure-guided mutagenesis converts a naturally occurring esterase into an industrial biocatalyst, aligning with green chemistry principles while meeting stringent pharmaceutical quality standards [2] [5] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: